molecular formula C16H18N2O3S B2536490 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380084-79-5

4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine

Cat. No. B2536490
CAS RN: 2380084-79-5
M. Wt: 318.39
InChI Key: ZZJZAXUBNWOTFH-UHFFFAOYSA-N
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Description

4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine, also known as DPA-714, is a novel selective ligand for the translocator protein (TSPO) that has been gaining significant attention in scientific research. TSPO is a mitochondrial protein that is involved in various physiological processes, including steroid synthesis, apoptosis, and cellular energy metabolism. DPA-714 has shown promising results in the field of neuroscience and oncology due to its ability to selectively bind to TSPO and modulate its function.

Mechanism of Action

4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine selectively binds to TSPO, which is expressed on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria for steroid synthesis and is also involved in the regulation of apoptosis and cellular energy metabolism. This compound has been found to modulate the function of TSPO, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In the brain, this compound has been shown to modulate microglial activation and reduce neuroinflammation. In cancer cells, this compound has been found to induce apoptosis and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine in lab experiments is its high selectivity for TSPO. This allows for specific targeting of TSPO and modulation of its function. However, one limitation of using this compound is its relatively low binding affinity for TSPO compared to other ligands. This can make it difficult to achieve high signal-to-noise ratios in imaging studies.

Future Directions

There are several future directions for the use of 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine in scientific research. One area of interest is the development of new TSPO ligands with higher binding affinity and selectivity. Another area of interest is the use of this compound in the study of neurodegenerative diseases and cancer. Additionally, there is potential for the use of this compound in the development of new diagnostic and therapeutic tools for various diseases.

Synthesis Methods

The synthesis of 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-aminopyridine to form the intermediate compound 4-(3,4-dimethylphenylsulfonyl)pyridine. The intermediate compound is then reacted with (S)-3-azetidinol in the presence of a base to form the final product, this compound.

Scientific Research Applications

4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine has been extensively studied for its potential use in various fields of scientific research. In the field of neuroscience, this compound has been found to be a useful tool for imaging neuroinflammation and microglial activation in the brain. This is particularly important in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where neuroinflammation is a key feature.
In oncology, this compound has shown potential as a diagnostic tool for the detection of various types of cancer. TSPO expression is known to be upregulated in many types of cancer, and this compound can be used to image TSPO expression in tumors.

properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-3-4-16(9-13(12)2)22(19,20)18-10-15(11-18)21-14-5-7-17-8-6-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJZAXUBNWOTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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